molecular formula C10H10ClNaO3 B583386 (R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt CAS No. 1346617-22-8

(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt

Cat. No.: B583386
CAS No.: 1346617-22-8
M. Wt: 236.627
InChI Key: YNPCWJFLKBMRIL-QRPNPIFTSA-M
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Description

®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt typically involves the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate, followed by hydrolysis and neutralization with sodium hydroxide. The stereoselective reduction can be achieved using chiral catalysts such as (S)-Ru-BINAP, which ensures the formation of the ®-enantiomer .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microfluidic reactors to enhance reaction efficiency and selectivity. These reactors allow precise control over reaction conditions, leading to high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-(4-Chlorophenyl)-4-oxobutyric acid.

    Reduction: ®-3-(4-Chlorophenyl)-4-hydroxybutanol.

    Substitution: 3-(4-Methoxyphenyl)-4-hydroxybutyric acid sodium salt.

Scientific Research Applications

®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in its binding affinity and selectivity, leading to distinct biological effects. The compound may modulate pathways involved in metabolic processes or signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt is unique due to its chiral center, which imparts specific stereochemical properties essential for its biological activity. This enantiomeric purity is crucial for its applications in medicinal chemistry and drug development.

Properties

CAS No.

1346617-22-8

Molecular Formula

C10H10ClNaO3

Molecular Weight

236.627

IUPAC Name

sodium;(3R)-3-(4-chlorophenyl)-4-hydroxybutanoate

InChI

InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1/t8-;/m0./s1

InChI Key

YNPCWJFLKBMRIL-QRPNPIFTSA-M

SMILES

C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+]

Synonyms

(R)-4-Chloro-β-(hydroxymethyl)-benzenepropanoic Acid Sodium Salt;  (R)-β-(p-Chlorophenyl)-γ-hydroxybutyric Acid Sodium Salt; 

Origin of Product

United States

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